![molecular formula C29H34O2 B13754150 [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester CAS No. 59748-19-5](/img/structure/B13754150.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a pentyl group at the 4’-position of the other phenyl ring The esterification of the carboxylic acid group with 4-pentylphenol results in the formation of this ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals or polymers, due to its structural properties.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester largely depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of the carboxylic acid and alcohol. The biphenyl core can interact with various molecular targets, potentially affecting biological pathways if the compound or its derivatives exhibit bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, 4-methylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-ethyl-, 4-ethylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-butyl-, 4-butylphenyl ester
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester lies in its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group can influence the compound’s solubility, melting point, and reactivity compared to its methyl, ethyl, or butyl analogs.
Propriétés
Numéro CAS |
59748-19-5 |
|---|---|
Formule moléculaire |
C29H34O2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(4-pentylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h11-22H,3-10H2,1-2H3 |
Clé InChI |
HYRFINJDWFLMME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


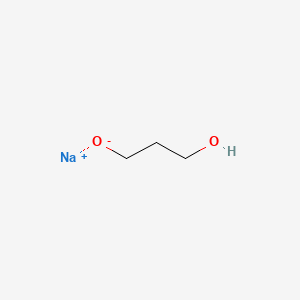
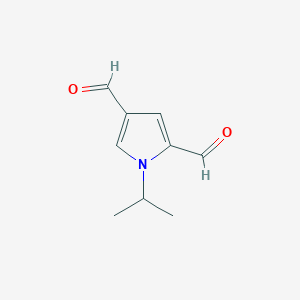
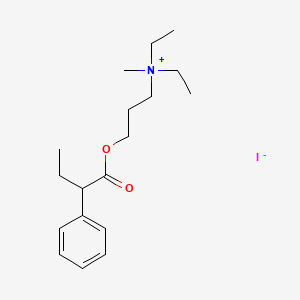

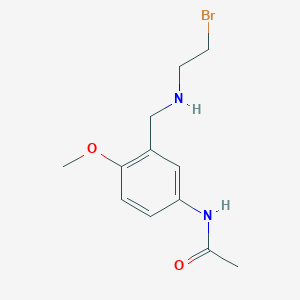
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
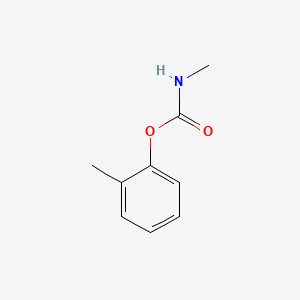
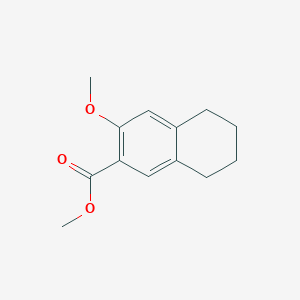
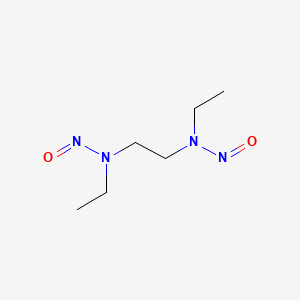
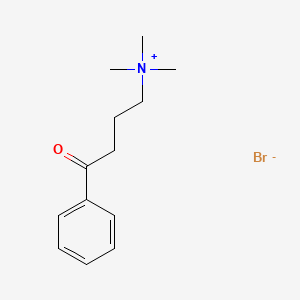
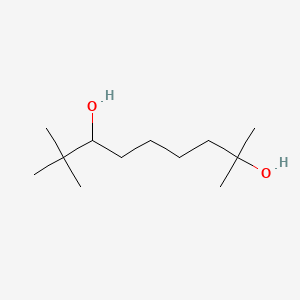
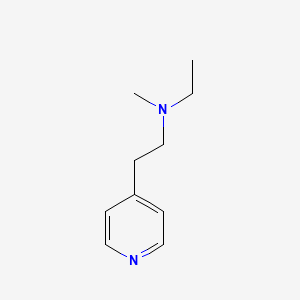

![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
